molecular formula C9H14O2 B1595162 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one CAS No. 5122-77-0

4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one

Cat. No. B1595162
CAS RN: 5122-77-0
M. Wt: 154.21 g/mol
InChI Key: RZVOELWTDCTKLK-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 g/mol .


Synthesis Analysis

The synthesis of 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one involves a multi-step reaction with two steps . The first step involves the use of sulfuric acid (H2SO4), pyridine (Py), and acetic anhydride (Ac2O), followed by boron trifluoride etherate (BF3-Et2O). The second step involves heating pyridine hydrochloride (Py*HCl) at 200-210°C .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one can be represented by the InChI string: InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)6-7(8)10/h11H,2-6H2,1H3 . The compound has a topological polar surface area of 37.3 Ų and contains 11 heavy atoms .


Physical And Chemical Properties Analysis

4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one has a molecular weight of 154.21 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has a rotatable bond count of 0, indicating its rigidity . The exact mass and monoisotopic mass of the compound are both 154.099379685 g/mol .

Scientific Research Applications

Spectroscopic Characterization

4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one and its derivatives have been characterized using spectroscopic techniques. For instance, Leonelli et al. (2007) investigated the spectroscopic properties of hydroxybicyclo[2.2.2]octan-2-one ethylene acetals and ethylene dithioacetals, contributing to a better understanding of their structural characteristics (Leonelli et al., 2007).

Synthetic Chemistry

Yates and Langford (1981) explored the synthesis and rearrangements of bicyclo[2.2.2]octan-2-ones, highlighting the complexity and versatility of these compounds in chemical reactions (Yates & Langford, 1981).

Electrophilic Fluorinating Agents

Compounds similar to 4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one have been used as electrophilic fluorinating agents. Poss and Shia (1999) discussed the use of 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) in fluorinating various organic compounds (Poss & Shia, 1999).

Biotransformations

In biocatalysis, Mori and Nagano (1990) demonstrated the use of baker's yeast in the asymmetric reduction of bicyclo[2.2.2]octane-2,6-diones to produce hydroxybicyclo[2.2.2]octan-2-one compounds (Mori & Nagano, 1990).

Photochemical Reactions

Cargill et al. (2003) explored the photocyclization of enones to alkenes, using derivatives of bicyclo[2.2.2]octan-2-one, showing their potential in photochemical applications (Cargill et al., 2003).

Organic Syntheses

Research in organic synthesis has also involved the use of bicyclo[2.2.2]octan-2-ones. For example, Mezhnev and Geivandov (2011) discussed the alkylation of bromoarenes with 4-methylbicyclo[2.2.2]octan-1-ol, indicating the role of these compounds in synthesizing complex organic molecules (Mezhnev & Geivandov, 2011).

Asymmetric Synthesis

Tzvetkov et al. (2006) presented a synthetic route for forming optically active derivatives of 6-hydroxybicyclo[2.2.2]octan-2-one, highlighting its importance in creating bioactive compounds and natural products (Tzvetkov et al., 2006).

properties

IUPAC Name

4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(11,5-3-8)6-7(8)10/h11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVOELWTDCTKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306542
Record name 4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one

CAS RN

5122-77-0
Record name NSC177419
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxy-1-methylbicyclo[2.2.2]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one
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4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one
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4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one
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4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one
Reactant of Route 6
4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one

Citations

For This Compound
2
Citations
Z Suzuki, K Morita - The Journal of Organic Chemistry, 1967 - ACS Publications
Convenient syntheses of 1-chloro-, 1-bromo-, and 1-iodobicyclo [2.2. 2] octanes are described. Reaction of 1-methoxybicyclo [2.2. 2] octanes with acetyl halides in the presence of …
Number of citations: 30 pubs.acs.org
WA Boulkeroua - 2013 - research-repository.st-andrews.ac …
P. aerguinosa is a serious human bacterial pathogen. This thesis describes attempts to use structural biology to identify new starting points for drugs against P. aerguinosa .A number of …

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